N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
Description
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (Molecular Formula: C₂₀H₁₈ClN₃O₂, Molecular Weight: 367.83) is a pyridazinone derivative characterized by a propanamide linker connecting a 2-chlorophenyl group and a pyridazinone core substituted with a 4-methylphenyl group at position 3 . This compound has been synthesized and cataloged in screening libraries, with 52 mg available for further pharmacological studies .
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-7-9-15(10-8-13)17-11-12-19(25)24(23-17)14(2)20(26)22-18-6-4-3-5-16(18)21/h3-12,14H,1-2H3,(H,22,26) |
InChI Key |
MBWPEBCCKNLACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Variations in Pyridazinone Derivatives
Pyridazinones are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of the target compound and related analogs from the literature:
Key Observations
Substituent Positioning and Bioactivity: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in analog 6h . The 4-methylphenyl group at pyridazinone C3 (target compound) is a simpler substituent compared to piperazinyl-chlorophenyl (6h) or 3-methoxybenzyl (84) . This simplification may enhance synthetic accessibility but reduce target selectivity.
Molecular Weight and Drug-Likeness :
- The target compound (367.83 Da) falls within Lipinski’s rule-of-five limits, unlike analogs like 6k (430.19 Da) or 6h (~550 Da), which may face challenges in oral bioavailability .
Functional Group Impact: Antipyrine hybrids (e.g., 6k) introduce additional hydrogen-bond donors/acceptors, which could improve binding affinity but increase metabolic instability . Sulfonamide-containing analogs (e.g., ) exhibit higher polarity, likely improving aqueous solubility but reducing membrane permeability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis (as inferred from ) lacks complex steps like piperazine coupling (required in 6h) or sulfonamide formation (), making it more scalable .
- Unresolved Questions: While pyridazinones like 84 and 6k show anti-inflammatory activity , the target compound’s pharmacological profile remains uncharacterized. Further studies should prioritize assays for COX-2 inhibition or PRMT5 modulation, given structural parallels to compounds in and .
Biological Activity
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chlorophenyl group and a pyridazinone moiety, which are known to enhance biological interactions. The synthesis typically involves multi-step organic reactions, starting from simpler precursors to form the core pyridazinone structure, followed by the introduction of the chlorophenyl and methylphenyl groups.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of pyridazinone core |
| 2 | Introduction of chlorophenyl group |
| 3 | Addition of methylphenyl moiety |
| 4 | Final purification and characterization |
The precise mechanism of action for this compound is not fully elucidated; however, its structure suggests potential interactions with various molecular targets. These may include:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, leading to altered signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several promising biological activities:
- Anticancer Properties : Studies show that derivatives of pyridazinone compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cholinesterase Inhibition : Similar compounds have been reported to inhibit cholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's (DergiPark) .
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by modulating inflammatory cytokines and pathways.
Case Studies
Several studies have evaluated the biological activity of pyridazinone derivatives related to this compound:
- Study on Anticancer Activity : A recent study synthesized various pyridazinone derivatives and assessed their cytotoxicity against human cancer cell lines. The results indicated that specific modifications enhance their efficacy against breast and colon cancer cells .
- Cholinesterase Inhibition Study : Another research focused on the cholinesterase inhibitory effects of similar compounds, showing promising results in improving cognitive function in animal models .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Compound A | Anticancer | Similar structure but lacks chlorophenyl group |
| Compound B | Cholinesterase Inhibitor | Contains furan ring which enhances activity |
| Compound C | Anti-inflammatory | Lacks methylphenyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

